molecular formula C10H10FN3 B1528656 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1247053-40-2

1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No. B1528656
M. Wt: 191.2 g/mol
InChI Key: KVTPQQWGYTVBMR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors or tastes.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield. The synthesis is often optimized to increase yield, reduce cost, or improve purity.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound. This includes the arrangement of atoms, the lengths and angles of chemical bonds, and the compound’s overall shape.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other substances, and stability are also analyzed.


Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application : A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was successfully synthesized .
    • Method : The synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation . Then, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
    • Results : The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .
  • Scientific Field: Crystallography

    • Application : Synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles .
    • Method : The synthesis of these compounds was not detailed in the search results .
    • Results : Crystallization of the compounds from dimethylformamide solvent produced samples suitable for structure determination by single crystal diffraction . The materials are isostructural with triclinic, PĪ and symmetry and comprise two independent molecules in the asymmetric unit .
  • Scientific Field: Fluorescence Studies

    • Application : The synthesis, characterization, spectral, fluorescence properties of bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported .
    • Method : The synthesis and characterization methods were not detailed in the search results .
    • Results : The aggregation behaviour of this compound was investigated .
  • Scientific Field: Materials Chemistry

    • Application : Acid–base regulated inclusion complexes of β-cyclodextrin with 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride displaying multistimuli-responsive chromic behaviors and photomodulable fluorescence .
    • Method : The solid-state inclusion complex formed β-cyclodextrin (β-CD) and FOV 2+ (in the ketone form) demonstrated multiple chromic behaviors under the external stimuli of light, heat and vapors of ammonia and some organic amines .
    • Results : The fluorescence emission of the inclusion complex FOV 2+ @β-CD can be reversibly modulated by the photochromic process . The chromic and fluorescent properties of the FOV 2+ @β-CD endow it with practical utility in inkless printing, ammonia sensing and multiple anti-counterfeiting .
  • Scientific Field: Nonlinear Optical Materials

    • Application : Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical material .
    • Method : The fluorinated chalcone was synthesized and crystallized by a slow evaporation technique .
    • Results : The χ(3) -value for the chalcone crystal is 369.294 × 10 −22 m 2 V −2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .
  • Scientific Field: Antibacterial Activity

    • Application : Synthesis, Characterization and Antibacterial Activity of Schiff Base .
    • Method : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium .
    • Results : The results were not detailed in the search results .
  • Scientific Field: Drug Discovery

    • Application : The compound “1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine” could potentially be used in drug discovery, as pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
    • Method : The specific methods of application or experimental procedures would depend on the exact biological activity being targeted. Typically, these compounds would be synthesized and then tested in vitro and in vivo for their biological activity .
    • Results : The results would vary depending on the specific biological activity being targeted. In general, pyrazole derivatives have shown promising results in preclinical studies, but further research is needed to fully understand their potential as therapeutic agents .
  • Scientific Field: Material Science

    • Application : Pyrazole derivatives, such as “1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine”, could potentially be used in the development of new materials. For example, they could be used as building blocks in the synthesis of polymers or other complex structures .
    • Method : The specific methods of application would depend on the exact type of material being synthesized. Typically, these compounds would be reacted with other monomers or precursors under controlled conditions to form the desired material .
    • Results : The properties of the resulting material would depend on the specific structure and composition of the material. In general, pyrazole derivatives have shown potential as building blocks in material science due to their versatile chemical reactivity .
  • Scientific Field: Agriculture

    • Application : Pyrazole derivatives, such as “1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine”, could potentially be used in the development of new pesticides or herbicides. Pyrazole derivatives have been found to exhibit insecticidal and herbicidal activities .
    • Method : These compounds would be synthesized and then tested for their biological activity against various pests or weeds. If found to be effective, they could be formulated into a product and applied to crops or other plants .
    • Results : The effectiveness of these compounds as pesticides or herbicides would depend on their specific biological activity and environmental persistence. Further research is needed to fully understand their potential in agriculture .

Safety And Hazards

The compound’s safety profile is assessed, including its toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures are also outlined.


Future Directions

This involves discussing potential future research directions. It could include improving the compound’s synthesis, discovering new reactions, studying its biological activity, or developing applications based on its properties.


properties

IUPAC Name

1-(4-fluorophenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTPQQWGYTVBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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